molecular formula C14H16N4O B13873258 1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone

1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone

Cat. No.: B13873258
M. Wt: 256.30 g/mol
InChI Key: KCJAXVQNKAMKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone is a compound that belongs to the class of quinoxaline derivatives Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone typically involves the reaction of quinoxaline derivatives with piperazine. One common method is the condensation of 2-chloroquinoxaline with piperazine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .

Scientific Research Applications

1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an antagonist or agonist at certain receptors, such as dopamine or serotonin receptors. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the quinoxaline and piperazine moieties makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

1-(4-quinoxalin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C14H16N4O/c1-11(19)17-6-8-18(9-7-17)14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10H,6-9H2,1H3

InChI Key

KCJAXVQNKAMKFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.